The synthesis of FR181157 involves several key steps, typically starting from simple organic precursors. A notable method described in the literature includes the use of N-aminoethyl cyclic amines, which are reacted under carefully controlled conditions to yield the desired product. The synthesis process emphasizes stereoselectivity, ensuring that the optically pure form of FR181157 is obtained.
Key parameters during synthesis include:
The molecular structure of FR181157 can be characterized by its unique functional groups that facilitate its interaction with the IP receptor. The compound features a pyridazinone core, which is critical for its biological activity.
Advanced techniques such as X-ray crystallography or NMR spectroscopy may be utilized to elucidate the precise three-dimensional configuration of FR181157, confirming its stereochemistry and functional group orientation .
FR181157 participates in several chemical reactions primarily related to its pharmacological activity. As a prostacyclin mimetic, it engages in interactions that inhibit platelet aggregation and promote vasodilation.
In vitro studies demonstrate that FR181157 maintains its efficacy across various concentrations, showcasing a dose-dependent response in biological assays .
The mechanism of action of FR181157 centers around its role as an agonist for the IP receptor. Upon binding to this receptor, it initiates a signaling cascade that results in increased intracellular cyclic adenosine monophosphate (cAMP) levels.
This mechanism underscores the therapeutic potential of FR181157 in managing conditions such as pulmonary arterial hypertension and other cardiovascular disorders .
FR181157 exhibits several important physical and chemical properties that influence its behavior in biological systems:
These properties are critical for ensuring that FR181157 can be effectively delivered and utilized within clinical settings .
The primary applications of FR181157 lie within the field of cardiovascular medicine. Its ability to mimic prostacyclin makes it a candidate for treating various conditions:
Research continues into expanding the therapeutic uses of FR181157, including potential applications in other areas such as oncology or inflammatory diseases where modulation of vascular tone is beneficial .
Prostacyclin (PGI₂), an eicosanoid derived from arachidonic acid, serves as a master regulator of vascular homeostasis through its dual roles as a potent vasodilator and platelet aggregation inhibitor. Synthesized primarily by vascular endothelial cells via the concerted action of cyclooxygenase-2 (COX-2) and prostacyclin synthase (PGIS), PGI₂ binds to the G-protein-coupled IP receptor, triggering intracellular cAMP elevation. This signaling cascade induces smooth muscle relaxation, suppresses platelet activation, and exerts anti-proliferative effects on vascular cells [3] [7]. The physiological significance of this pathway is starkly evident in pulmonary arterial hypertension (PAH), where diminished PGI₂ synthase expression correlates with disease progression. Transgenic models overexpressing PGIS demonstrate remarkable protection against vascular remodeling, underscoring PGI₂'s non-redundant role in maintaining vascular integrity [7] [9]. Beyond hemodynamics, PGI₂ modulates endothelial immune functions, including cytokine production and leukocyte adhesion, positioning it at the interface of vascular biology and inflammation resolution [8].
Despite its pivotal physiological roles, native prostacyclin suffers from profound pharmacological limitations that hinder therapeutic application:
Table 1: Therapeutic Limitations of Native Prostacyclin
Property | Native PGI₂ | Clinical Consequence |
---|---|---|
Half-life | ~3 minutes | Continuous IV infusion required |
Oral bioavailability | 0% | No oral formulation feasible |
Receptor selectivity | Low (IP + EP₁/EP₃/TP) | Dose-limiting side effects (e.g., flushing) |
Metabolic stability | High susceptibility to β-oxidation | Rapid clearance (t₁/₂α = 2-3 min) |
The quest for stable, receptor-selective PGI₂ analogs led to two distinct pharmacological strategies:
FR181157 (C₃₀H₂₇NO₄, CID 10028418) exemplifies this paradigm shift. Discovered through systematic SAR exploration, this diphenyloxazole derivative achieves unprecedented oral bioavailability while maintaining nanomolar affinity for the human IP receptor (Kᵢ = 54 nM). Its design strategically avoids the unstable enol ether and β-chain vulnerable to β-oxidation, replacing them with a rigid oxazole core and hydrocarbon linker [5] [6]. This compound became the archetype for subsequent generations of orally active IP agonists, including the clinical candidate FR207845, derived through linker optimization [2] [6].
Table 2: Molecular Profile of FR181157
Property | Value | Method/Reference |
---|---|---|
Chemical formula | C₃₀H₂₇NO₄ (Free acid) | PubChem CID 10028418 |
Molecular weight | 465.54 g/mol (free acid) | [5] |
IP receptor affinity | Kᵢ = 54 nM | Radioligand binding assay |
Antiplatelet activity | IC₅₀ = 60 nM | Human platelet aggregation assay |
Oral bioavailability | >50% in primates | Pharmacokinetic study |
"Replacing the cyclohexene-linker of FR181157 led to the discovery of compound 1i (FR207845) as a potent non-prostanoid PGI₂ mimetic with good oral bioavailability" [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7